N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea
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Overview
Description
N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea is a compound with the molecular formula C23H22N4O and a molecular weight of 370.45 g/mol . This compound features a urea core flanked by two benzyl groups, each substituted with a pyrrole ring. The presence of pyrrole rings in its structure suggests potential biological activity, as pyrrole-containing compounds are known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of 2-(1H-pyrrol-1-yl)benzylamine with an isocyanate derivative under controlled conditions. The reaction proceeds through the formation of a urea linkage between the amine groups and the isocyanate . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrole rings. These interactions can modulate biological pathways, leading to the observed pharmacological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-benzylurea: A simpler analog with a single benzyl group and no pyrrole rings.
Pyrrole derivatives: Compounds containing pyrrole rings, such as pyrrole-2-carboxylic acid and pyrrole-2,5-dione.
Indole derivatives: Compounds containing indole rings, which are structurally similar to pyrrole rings and exhibit similar biological activities.
Uniqueness
N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea is unique due to the presence of two pyrrole-substituted benzyl groups linked by a urea core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1,3-bis[(2-pyrrol-1-ylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23(24-17-19-9-1-3-11-21(19)26-13-5-6-14-26)25-18-20-10-2-4-12-22(20)27-15-7-8-16-27/h1-16H,17-18H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJAWZZMWCFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NCC2=CC=CC=C2N3C=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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